4-Hydrazinylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

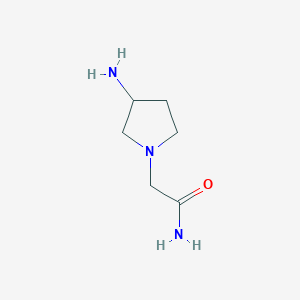

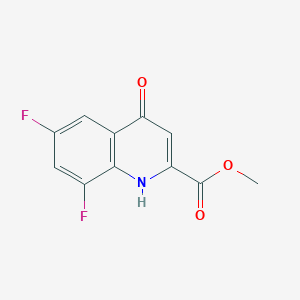

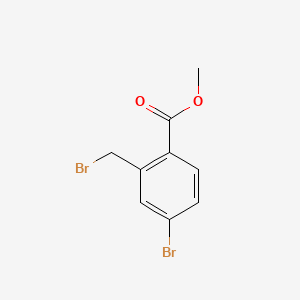

4-Hydrazinylbenzamide hydrochloride, also known as HB, is a chemical compound with the molecular formula C7H9ClN4O .

Synthesis Analysis

The synthesis of this compound involves a two-step process. The first step involves the preparation of 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione. The second step involves adding (4-Carbamoylphenyl)hydrazine hydrochloride to a stirred solution of the aforementioned dione in ethanol. The mixture is then stirred under reflux for 24 hours . Another synthesis method involves the reaction of 4-(methylamino)cyclohexanone-2,2-dimethyltrimethylene ketal hydrochloride with hydrogen chloride in water at 65 - 70℃ .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, benzamides, a class of compounds to which this compound belongs, can undergo a variety of reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is given as 187.62700 , but other properties such as density, boiling point, and melting point are not specified.

Aplicaciones Científicas De Investigación

Molecular Docking and Antimicrobial Activities : A study evaluated the antimicrobial activity of dipeptide derivatives based on N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide, demonstrating antimicrobial efficacy in vitro and insights into potential mechanisms of action through molecular docking studies (Moustafa et al., 2018).

Bioorthogonal Coupling Reactions : The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions involving 4-hydrazinylbenzamide hydrochloride was explored for bioorthogonal coupling reactions, demonstrating its potential for protein conjugation (Dilek et al., 2015).

Synthesis and Anticancer Activity : Research on the synthesis of novel quinazolinone and benzamide derivatives, including reactions with nitrogen nucleophiles like hydrazine hydrate, revealed potential anticancer activities against cell lines, with some compounds showing significant effects comparable to established chemotherapy drugs (El-Hashash et al., 2018).

Crystal Structure Analysis : The synthesis and characterization of 4-hydrazinobenzoic acid hydrochloride (4-HBA), including X-ray diffraction analysis, contributed to understanding its crystal structure and non-covalent interactions, forming a complex three-dimensional framework structure (Morales-Toyo et al., 2020).

In Silico Molecular Docking Studies and Antibacterial Activity : A study on 4-(4-Hydrazinylbenzyl)-1,3-Oxazolidin-2-One showed its potential as an antimicrobial drug through molecular docking and antimicrobial activity studies, with insights into the mechanism of action against resistant microorganisms (Rosy et al., 2015).

Propiedades

IUPAC Name |

4-hydrazinylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4,10H,9H2,(H2,8,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBKBFIGWCHKLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623381 |

Source

|

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40566-97-0 |

Source

|

| Record name | 4-Hydrazinylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1370723.png)

![Ethyl 5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1370748.png)